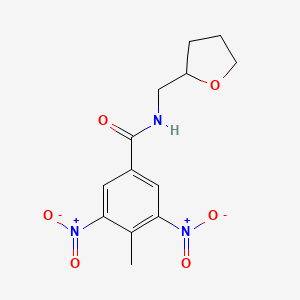
4-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide is a chemical compound with the molecular formula C13H15N3O6 and a molecular weight of 309.27 g/mol . This compound is characterized by the presence of a benzamide core substituted with a 4-methyl group, two nitro groups at the 3 and 5 positions, and an oxolan-2-ylmethyl group attached to the nitrogen atom of the amide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions . The subsequent step involves the reaction of the nitrated intermediate with oxolan-2-ylmethylamine under appropriate conditions to form the final product .
Industrial Production Methods
Industrial production of 4-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in acidic or basic medium, chromic acid in acetone.
Major Products Formed
Reduction: Formation of 4-methyl-3,5-diamino-N-(oxolan-2-ylmethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of 4-carboxy-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide.
Aplicaciones Científicas De Investigación
4-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The oxolan-2-ylmethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes . The overall mechanism of action is influenced by the compound’s ability to form hydrogen bonds and interact with specific enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-3,5-dinitrobenzamide: Lacks the oxolan-2-ylmethyl group, resulting in different solubility and reactivity properties.
3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide: Lacks the methyl group at the 4-position, which may affect its biological activity and chemical reactivity.
4-methyl-3,5-diamino-N-(oxolan-2-ylmethyl)benzamide: A reduced form of the compound with amino groups instead of nitro groups, leading to different chemical and biological properties.
Uniqueness
4-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide is unique due to the presence of both nitro groups and the oxolan-2-ylmethyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C13H15N3O6 |
|---|---|
Peso molecular |
309.27 g/mol |
Nombre IUPAC |
4-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H15N3O6/c1-8-11(15(18)19)5-9(6-12(8)16(20)21)13(17)14-7-10-3-2-4-22-10/h5-6,10H,2-4,7H2,1H3,(H,14,17) |
Clave InChI |
SRUBONBFSBVIBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NCC2CCCO2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


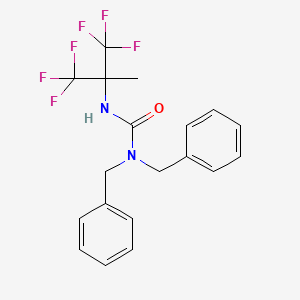
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(3-acetylphenyl)amino]-5-oxopentanoate](/img/structure/B12467684.png)
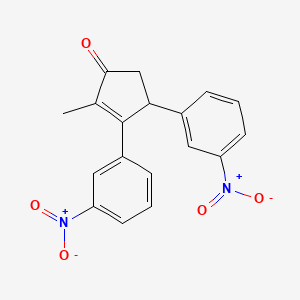
![N-{[(3-fluorophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B12467692.png)
![7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12467694.png)
![N-(4-{5-[(2-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B12467702.png)
![N-(3-chloro-4-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12467703.png)
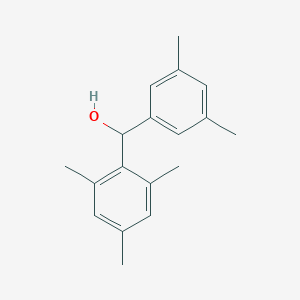
![N-(2-chlorophenyl)-6-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12467712.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)benzamide](/img/structure/B12467718.png)
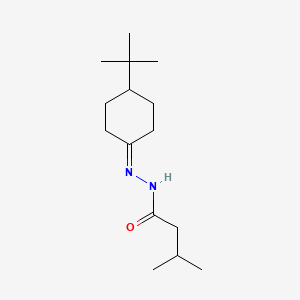
![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride](/img/structure/B12467736.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B12467742.png)
![5-({3,5-Dichloro-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B12467749.png)
